molecular formula C11H13BrO B1288293 4-(4-Bromophenyl)tetrahydropyran CAS No. 811828-76-9

4-(4-Bromophenyl)tetrahydropyran

Cat. No. B1288293
Key on ui cas rn: 811828-76-9
M. Wt: 241.12 g/mol
InChI Key: JTRPUGBQABMPMD-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of 4-(tetrahydro-2H-pyran-4-yl)benzenamine (1.79 g, 10.10 mmol) in 15 mL of HBr and 5 mL of water was stirred at 0° C. for 10 minutes, then 0.77 g of NaNO2 was added to the mixture at −5° C.˜0° C. The mixture was stirred at −5° C. for 30 minutes. Then the solution of CuBr in 3 mL of HBr was added to the mixture, after that the mixture was heated at 100° C. for 2 hours. The mixture was cooled to room temperature, partitioned between 2N NaOH and EA, washed with water and aqueous NaCl, dried over Na2SO4. The volatiles were removed in vacuo, and the residue was purified by chromatography with PE/EA (10:1˜4:1) to give 1.11 g of title compound.
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:12]=[CH:11][C:10](N)=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.N([O-])=O.[Na+].[BrH:18]>O>[Br:18][C:10]1[CH:11]=[CH:12][C:7]([CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
O1CCC(CC1)C1=CC=C(C=C1)N
Name
Quantity
15 mL
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after that the mixture was heated at 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between 2N NaOH and EA
WASH
Type
WASH
Details
washed with water and aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography with PE/EA (10:1˜4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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